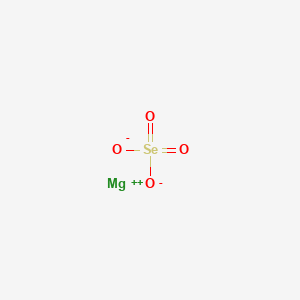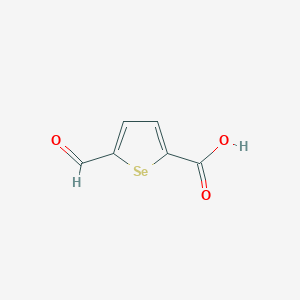
5-Formylselenophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formylselenophene-2-carboxylic acid is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various fields. It is a heterocyclic compound that contains a selenium atom, which gives it unique properties compared to other organic compounds. In
Mécanisme D'action
The mechanism of action of 5-Formylselenophene-2-carboxylic acid is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The activation of apoptotic pathways leads to programmed cell death, which is a natural process that occurs in cells to prevent the growth and spread of abnormal cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Formylselenophene-2-carboxylic acid have been studied in various cell lines and animal models. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Formylselenophene-2-carboxylic acid is its unique properties compared to other organic compounds. It has high electron mobility, stability, and strong absorption in the visible region of the spectrum, which make it a promising candidate for various applications. However, one of the limitations of using 5-Formylselenophene-2-carboxylic acid is its moderate yield and purity, which can affect the reproducibility and scalability of experiments.
Orientations Futures
There are several future directions for research on 5-Formylselenophene-2-carboxylic acid. One of the directions is to explore its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to investigate its potential as a sensitizer for dye-sensitized solar cells and to optimize its properties for this application. Additionally, further research can be done to improve the synthesis method and to develop purification techniques that can improve the yield and purity of the product.
Conclusion:
In conclusion, 5-Formylselenophene-2-carboxylic acid is a promising compound that has unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound can lead to the development of new technologies and treatments that can benefit society.
Méthodes De Synthèse
The synthesis of 5-Formylselenophene-2-carboxylic acid involves the reaction of selenophene with carbon monoxide and water in the presence of a palladium catalyst. The reaction proceeds via a carbonylation reaction, where the carbon monoxide adds to the selenophene ring, followed by hydrolysis to form the carboxylic acid group. The yield of the synthesis method is moderate, and the purity of the product can be improved by using purification techniques such as column chromatography.
Applications De Recherche Scientifique
5-Formylselenophene-2-carboxylic acid has been extensively studied for its potential applications in various fields such as organic electronics, photovoltaics, and medicinal chemistry. In the field of organic electronics, it has been used as a building block for the synthesis of organic semiconductors due to its high electron mobility and stability. In photovoltaics, it has been used as a sensitizer for dye-sensitized solar cells due to its strong absorption in the visible region of the spectrum. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
13706-26-8 |
|---|---|
Nom du produit |
5-Formylselenophene-2-carboxylic acid |
Formule moléculaire |
C6H4O3Se |
Poids moléculaire |
203.06 g/mol |
Nom IUPAC |
5-formylselenophene-2-carboxylic acid |
InChI |
InChI=1S/C6H4O3Se/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) |
Clé InChI |
JIGRDBFBLQFJBA-UHFFFAOYSA-N |
SMILES |
C1=C([Se]C(=C1)C(=O)O)C=O |
SMILES canonique |
C1=C([Se]C(=C1)C(=O)O)C=O |
Synonymes |
2-Selenophenecarboxylic acid, 5-formyl- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



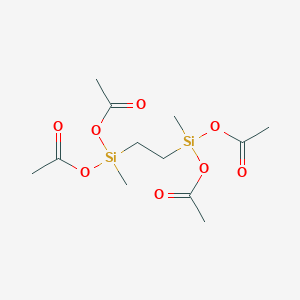
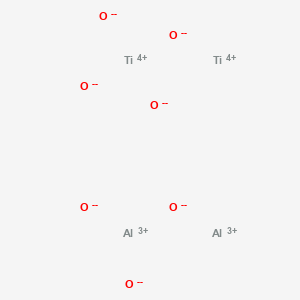
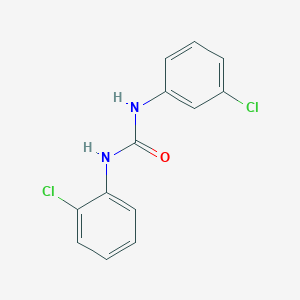
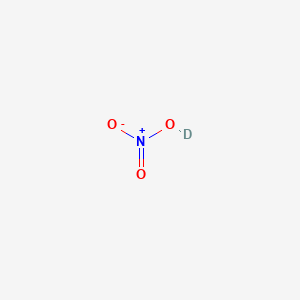
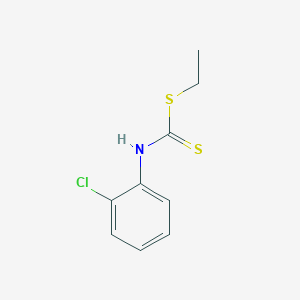
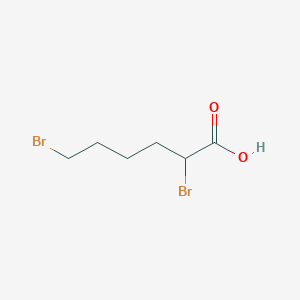
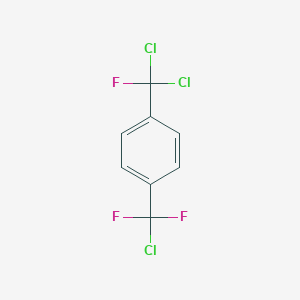
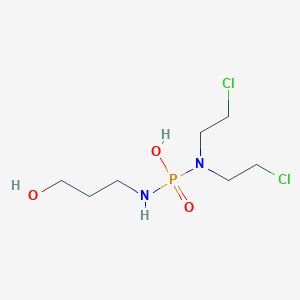
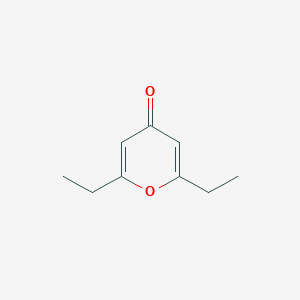
![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)
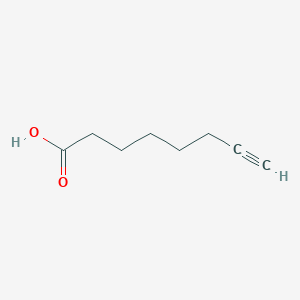
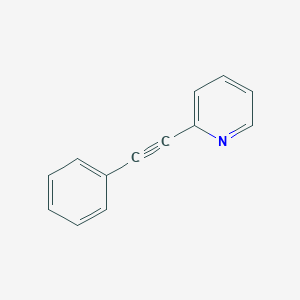
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
